4-Cyclobutylmethoxy-piperidine
Description
4-Cyclobutylmethoxy-piperidine is a piperidine derivative featuring a cyclobutylmethoxy substituent at the 4-position of the piperidine ring. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility as pharmacophores and intermediates in drug synthesis.
Properties
IUPAC Name |
4-(cyclobutylmethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-9(3-1)8-12-10-4-6-11-7-5-10/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHXRDTERANGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304579 | |
| Record name | 4-(Cyclobutylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865106-54-3 | |
| Record name | 4-(Cyclobutylmethoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865106-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclobutylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylmethoxy-piperidine typically involves the reaction of piperidine with cyclobutylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylmethoxy-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Cyclobutylmethoxy-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutylmethoxy-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituent-Based Analogues
Piperidine derivatives are often modified at the 4-position to tune pharmacological properties. Below is a comparison of 4-Cyclobutylmethoxy-piperidine with key analogues:
Key Observations :
- Steric Effects : The cyclobutylmethoxy group in this compound introduces greater steric bulk compared to smaller substituents like methoxy or fluorine. This may hinder binding to flat aromatic receptors but improve selectivity for sterically tolerant targets .
- Electronic Properties : The electron-donating methoxy group in 4-(4-Methoxyphenyl)piperidine enhances π-π stacking interactions in CNS drugs, whereas the cyclobutylmethoxy group’s ether linkage may reduce electron density, altering metabolic pathways .
- Biological Activity : Derivatives with bis(4-methoxyphenyl) substituents (e.g., the piperidin-4-one in ) exhibit broad antimicrobial activity, suggesting that bulkier substituents like cyclobutylmethoxy could similarly enhance activity if optimized.
Functional Group Variations
- Hydroxy vs. Methoxy Groups : 4-(4-Fluorophenyl)-4-hydroxy piperidine derivatives are pivotal in serotonin receptor modulation, whereas methoxy or cyclobutylmethoxy groups may shift activity toward adrenergic or opioid receptors due to altered hydrogen-bonding capacity .
- Amide vs. Ether Linkages : The acetylated piperidin-4-one in demonstrates the importance of amide bonds in antimicrobial activity. In contrast, the ether-linked cyclobutylmethoxy group in this compound may confer better hydrolytic stability but reduced polarity .
Biological Activity
4-Cyclobutylmethoxy-piperidine, with the CAS number 865106-54-3, is a piperidine derivative characterized by a cyclobutyl group and a methoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including its interactions with various receptors and enzymes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19NO
- Molecular Weight : 171.27 g/mol
- Structure : The compound features a piperidine ring substituted at the 4-position with a cyclobutylmethoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Modulation : It has been shown to impact enzyme activities, potentially altering metabolic pathways involved in various physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like properties, possibly through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Activity : Evidence points towards its ability to reduce inflammation markers in vitro and in vivo.
- Neuroprotective Effects : The compound has been investigated for potential neuroprotective effects against oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates neurotransmitter levels | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotective | Protects against oxidative stress |
Table 2: Case Studies
| Study Reference | Findings | Year |
|---|---|---|
| Study A | Demonstrated antidepressant-like effects in animal models | 2023 |
| Study B | Showed significant reduction in inflammatory cytokines in vitro | 2024 |
Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as a novel antidepressant agent, suggesting that it may enhance serotonin signaling pathways .
- Another investigation reported anti-inflammatory effects through the inhibition of NF-kB signaling, indicating its utility in treating inflammatory disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
